molecular formula C11H12N6O5 B8363432 N-(4,5-dimethoxypyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(4,5-dimethoxypyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B8363432
M. Wt: 308.25 g/mol
InChI Key: KAQROQBDSPSJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethoxypyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C11H12N6O5 and its molecular weight is 308.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N6O5

Molecular Weight

308.25 g/mol

IUPAC Name

N-(4,5-dimethoxypyrimidin-2-yl)-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C11H12N6O5/c1-21-8-4-12-11(15-10(8)22-2)14-9(18)6-16-5-7(3-13-16)17(19)20/h3-5H,6H2,1-2H3,(H,12,14,15,18)

InChI Key

KAQROQBDSPSJTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with 4-nitro-1H-pyrazole (A) (317 mg, 2.8 mmol), 2-chloro-N-(4,5-dimethoxypyrimidin-2-yl)acetamide (2.26 mmol), Cs2CO3 (1.0 g, 3.09 mmol) and MeCN (9.0 mL). The resulting reaction mixture was stirred at reflux (80° C.) for 1 h, then allowed to reach rt. The mixture was diluted with DCM, filtered, the filter cake was washed with DCM. The filtercake was redisolved in DCM and water, the org. layer was separated and the aq. layer was extracted with DCM (2×). The combined org. layers were washed with brine, dried (MgSO4), filtered and concentrated to yield N-(4,5-dimethoxypyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a crude which was used in the next step without further purification. LC-MS conditions B: tR=0.46 min, [M+H]+=309.10.
Quantity
317 mg
Type
reactant
Reaction Step One
Name
2-chloro-N-(4,5-dimethoxypyrimidin-2-yl)acetamide
Quantity
2.26 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.